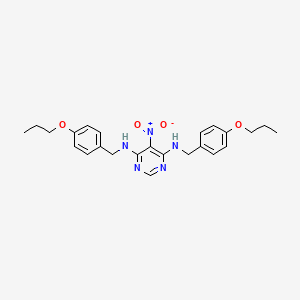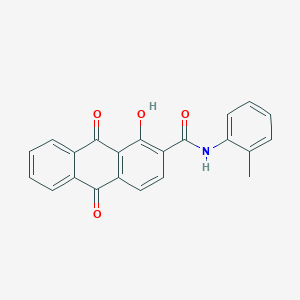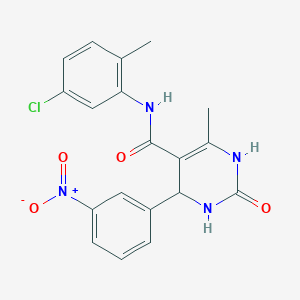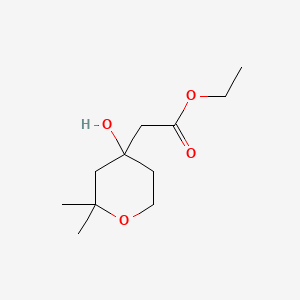![molecular formula C20H30N2O2 B4987172 1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)
1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine, commonly known as TCDP, is a synthetic compound that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. TCDP is a complex molecule that contains two pyrrolidine rings connected by a tricyclic framework, making it an interesting target for chemical synthesis and biological investigation.
Mecanismo De Acción
The mechanism of action of TCDP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. TCDP has been shown to have a high affinity for certain receptors and enzymes, which makes it a promising target for drug development.
Biochemical and Physiological Effects:
TCDP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make TCDP a promising candidate for the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TCDP is its high purity and stability, which makes it a reliable and consistent reagent for laboratory experiments. However, TCDP can be difficult to synthesize, and the synthesis process can be time-consuming and expensive. Additionally, TCDP may have limited solubility in certain solvents, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on TCDP, including the investigation of its potential as a drug candidate for the treatment of various diseases, the development of new synthetic methods for the production of TCDP, and the exploration of its biological and chemical properties. Additionally, TCDP may have potential applications in the fields of materials science and nanotechnology, which could lead to the development of new materials and devices with unique properties and functions.
Métodos De Síntesis
The synthesis of TCDP involves a multi-step process that requires the use of various reagents and catalysts. One of the most commonly used methods for the synthesis of TCDP is the reaction of 1,3-diketone with pyrrolidine in the presence of a Lewis acid catalyst. This method has been shown to be effective in producing TCDP with a high yield and purity.
Aplicaciones Científicas De Investigación
TCDP has been the subject of extensive scientific research due to its potential applications in various fields of science. In chemistry, TCDP has been used as a building block for the synthesis of complex molecules and materials. In biology, TCDP has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Propiedades
IUPAC Name |
[3-(pyrrolidine-1-carbonyl)-1-adamantyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-17(21-5-1-2-6-21)19-10-15-9-16(11-19)13-20(12-15,14-19)18(24)22-7-3-4-8-22/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQWBEGMPWXTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
![2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)
![2-(4-fluorophenyl)-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B4987102.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4987109.png)
![N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4987114.png)
![N-(2-methoxy-5-methylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4987124.png)


![2,5-dichloro-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B4987146.png)
![1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4987147.png)
![6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4987162.png)
